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  • Product: 4-Bromobenzo[b]thiophene-3-carbonitrile

Core Science & Biosynthesis

Foundational

4-Bromobenzo[b]thiophene-3-carbonitrile chemical structure and properties

Advanced Scaffold for Kinase Inhibition and Drug Discovery Executive Summary 4-Bromobenzo[b]thiophene-3-carbonitrile (CAS: 1315312-71-0) is a high-value heterocyclic intermediate utilized primarily in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffold for Kinase Inhibition and Drug Discovery

Executive Summary

4-Bromobenzo[b]thiophene-3-carbonitrile (CAS: 1315312-71-0) is a high-value heterocyclic intermediate utilized primarily in medicinal chemistry for the synthesis of kinase inhibitors (e.g., MK2, PIM, and KRAS G12D pathways) and GPCR modulators. Distinguished by its orthogonal reactivity profile , this scaffold offers two distinct "handles" for molecular diversification: an electrophilic nitrile group at the C3 position and a halogenated site at C4 susceptible to metal-catalyzed cross-coupling.

This guide details the physicochemical properties, validated synthetic pathways, and strategic applications of this compound, designed for researchers requiring high-purity functionalization of the benzothiophene core.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
PropertyData
CAS Number 1315312-71-0
IUPAC Name 4-Bromobenzo[b]thiophene-3-carbonitrile
Molecular Formula C₉H₄BrNS
Molecular Weight 238.10 g/mol
SMILES N#Cc1csc2c(Br)cccc12
Appearance Off-white to pale yellow crystalline solid
Melting Point 138–142 °C (Predicted/Analogous)
Solubility Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; Insoluble in water
Storage 2–8 °C, Inert atmosphere (Ar/N₂), Protect from light
Synthetic Pathways[7][8][9]

Access to the 4-bromobenzo[b]thiophene-3-carbonitrile core is typically achieved through functionalization of the parent 4-bromobenzo[b]thiophene. The presence of the bromine at C4 sterically influences reactions at C3, necessitating specific protocols.

Method A: Vilsmeier-Haack Formylation & Dehydration (Standard Route)

This pathway is preferred for its reliability and scalability. It installs the carbon atom at C3 via formylation, followed by conversion to the nitrile.

  • Formylation: 4-Bromobenzo[b]thiophene is treated with POCl₃ and DMF (Vilsmeier-Haack conditions). The electron-rich thiophene ring undergoes electrophilic aromatic substitution selectively at C3.

    • Intermediate: 4-Bromobenzo[b]thiophene-3-carbaldehyde.[1][2]

  • Oxime Formation: The aldehyde reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/pyridine.

    • Intermediate: 4-Bromobenzo[b]thiophene-3-carbaldehyde oxime.

  • Dehydration: The oxime is dehydrated using acetic anhydride (Ac₂O) or thionyl chloride (SOCl₂) to yield the nitrile.

Method B: Direct Electrophilic Cyanation

A more direct but often lower-yielding route involves the reaction of 4-bromobenzo[b]thiophene with chlorosulfonyl isocyanate (CSI), followed by treatment with DMF. This method avoids the aldehyde intermediate but requires strict moisture control.

Visualization: Synthesis Workflow

Synthesis Start 4-Bromobenzo[b]thiophene (CAS: 5118-13-8) Step1 Vilsmeier-Haack (POCl3, DMF, 0-80°C) Start->Step1 Inter1 Intermediate: 3-Carbaldehyde Step1->Inter1 Step2 NH2OH·HCl (EtOH, Pyridine) Inter1->Step2 Inter2 Intermediate: 3-Oxime Step2->Inter2 Step3 Dehydration (Ac2O or SOCl2, Reflux) Inter2->Step3 Final Target: 4-Bromobenzo[b]thiophene- 3-carbonitrile Step3->Final

Caption: Step-wise synthesis of 4-Bromobenzo[b]thiophene-3-carbonitrile via the aldehyde-oxime route.

Reactivity Profile & Functionalization

The orthogonal reactivity of this scaffold is its defining feature for drug development. The electron-withdrawing nitrile group at C3 electronically activates the C4-bromide, facilitating metal-catalyzed couplings that might otherwise be sluggish on the electron-rich benzothiophene ring.

A. C4-Position: Suzuki-Miyaura Coupling

The C4-bromide serves as a handle for introducing aryl or heteroaryl groups.

  • Protocol Insight: The bulky nitrile group at C3 creates a "peri-effect," potentially hindering bulky ligands. Use active catalyst systems like Pd(dppf)Cl₂ or Pd(OAc)₂/S-Phos to overcome steric crowding.

  • Application: Synthesis of biaryl cores found in antipsychotics (e.g., Brexpiprazole analogs) and kinase inhibitors.

B. C3-Position: Nitrile Transformations

The nitrile is a versatile precursor:

  • Hydrolysis: Converts to primary amides (using H₂O₂, NaOH) or carboxylic acids (using HCl/AcOH). This is crucial for creating hydrogen-bond donor/acceptor motifs in ATP-binding pockets.

  • Reduction: Lithium Aluminum Hydride (LAH) reduction yields the primary amine (CH₂NH₂), a common linker in fragment-based drug design.

  • Cyclization: Reaction with hydrazines or amidines can build fused tricyclic systems (e.g., benzothieno[3,2-d]pyrimidines).

Visualization: Divergent Synthesis Map

Reactivity Core 4-Bromobenzo[b]thiophene- 3-carbonitrile C4_Reagent Ar-B(OH)2 / Pd(0) (Suzuki Coupling) Core->C4_Reagent C4 Functionalization C3_Reagent1 H2O2 / NaOH (Hydrolysis) Core->C3_Reagent1 C3 Functionalization C3_Reagent2 LAH / THF (Reduction) Core->C3_Reagent2 C4_Product 4-Arylbenzo[b]thiophene- 3-carbonitrile (Kinase Inhibitor Core) C4_Reagent->C4_Product C3_Product1 Primary Amide (H-Bond Donor) C3_Reagent1->C3_Product1 C3_Product2 Aminomethyl Derivative (Linker) C3_Reagent2->C3_Product2

Caption: Divergent synthetic utility showing C4-arylation and C3-nitrile transformations.

Experimental Protocol: Suzuki Coupling (General Procedure)

Objective: Coupling of 4-Bromobenzo[b]thiophene-3-carbonitrile with Phenylboronic acid.

  • Setup: In a glovebox or under Argon, charge a microwave vial with:

    • 4-Bromobenzo[b]thiophene-3-carbonitrile (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

    • K₂CO₃ (2.0 equiv)

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).

  • Reaction: Seal and heat to 90 °C for 12 hours (or 120 °C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

    • Note: The nitrile group increases polarity; the product will elute later than the starting bromide.

Safety & Handling
  • Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Cyanide Risk: While the nitrile group is stable, combustion or strong acid hydrolysis can release toxic HCN gas. Work in a well-ventilated fume hood.

  • Waste: Dispose of aqueous waste containing palladium or boron residues according to heavy metal protocols.

References
  • ChemicalBook. (2025).[3] 4-Bromobenzo[b]thiophene Synthesis and Properties. Retrieved from

  • BenchChem. (2025). Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde. Retrieved from

  • Google Patents. (2023). KRAS G12D Inhibitor and Use Thereof (WO2023274383A1). Retrieved from

  • Royal Society of Chemistry. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds. Organic & Biomolecular Chemistry. Retrieved from

  • BLD Pharm. (2025). 4-Bromobenzo[b]thiophene-3-carbonitrile Product Data. Retrieved from

Sources

Exploratory

4-Bromobenzo[b]thiophene-3-carbonitrile: Technical Profile & Sourcing Guide

The following is an in-depth technical guide and sourcing profile for 4-Bromobenzo[b]thiophene-3-carbonitrile . Executive Summary 4-Bromobenzo[b]thiophene-3-carbonitrile (CAS: 1315312-71-0 ) is a specialized heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and sourcing profile for 4-Bromobenzo[b]thiophene-3-carbonitrile .

Executive Summary

4-Bromobenzo[b]thiophene-3-carbonitrile (CAS: 1315312-71-0 ) is a specialized heterocyclic building block used primarily in the discovery of kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Its structural utility lies in its orthogonal reactivity: the 3-cyano group serves as a precursor for amines, amides, or heterocycles (e.g., tetrazoles), while the 4-bromo substituent provides a steric and electronic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig).

This guide outlines the physicochemical profile, validated synthetic routes, procurement strategies, and handling protocols for researchers in medicinal chemistry and process development.[1]

Identity & Physicochemical Profile[1][2][3][4]

PropertySpecification
Chemical Name 4-Bromobenzo[b]thiophene-3-carbonitrile
CAS Number 1315312-71-0
Molecular Formula C₉H₄BrNS
Molecular Weight 238.10 g/mol
Appearance Off-white to pale yellow solid
Melting Point 128–132 °C (typical range for this class)
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in water
Purity Standard ≥95% (H-NMR/HPLC) for discovery; ≥98% for GMP intermediates
SMILES N#CC1=C(SC2=CC=CC(Br)=C12)H

Synthetic Pathways & Manufacturing

The synthesis of 4-bromobenzo[b]thiophene-3-carbonitrile requires a strategy that preserves the sensitive 4-bromo halogen while installing the nitrile at the 3-position. Direct electrophilic cyanation is often avoided due to poor yields. The industry-standard approach utilizes a Vilsmeier-Haack Formylation followed by conversion to the nitrile, ensuring regioselectivity at C3 without compromising the C4-bromide.

Validated Synthetic Workflow

Route: Functionalization of the 4-bromobenzo[b]thiophene core.

  • Starting Material: 4-Bromobenzo[b]thiophene (CAS 5118-13-8).[2][3]

  • Step 1 (Formylation): Reaction with POCl₃ and DMF (Vilsmeier-Haack) introduces an aldehyde at the C3 position. This position is the most electron-rich and nucleophilic site on the thiophene ring.

  • Step 2 (Oxime Formation): Condensation of the aldehyde with hydroxylamine hydrochloride (NH₂OH·HCl).

  • Step 3 (Dehydration): Conversion of the aldoxime to the nitrile using a dehydrating agent (e.g., Acetic Anhydride or SOCl₂).

Reaction Logic Diagram (Graphviz)

SynthesisPath SM 4-Bromobenzo[b]thiophene (CAS 5118-13-8) Inter1 Intermediate 1: 3-Formyl-4-bromobenzo[b]thiophene SM->Inter1 POCl3, DMF (Vilsmeier-Haack) Regioselective C3 Inter2 Intermediate 2: Aldoxime Derivative Inter1->Inter2 NH2OH·HCl NaOAc, EtOH Product TARGET: 4-Bromobenzo[b]thiophene-3-carbonitrile (CAS 1315312-71-0) Inter2->Product Ac2O or SOCl2 (Dehydration)

Caption: Step-wise synthesis preserving the C4-Bromine handle while installing the C3-Nitrile group.

Critical Control Point:

  • Regioselectivity: The 4-bromo substituent provides steric hindrance, but the C3 position remains the preferred site for electrophilic attack compared to the benzene ring positions.

  • Chemoselectivity: Avoid using metal-catalyzed cyanation (e.g., Zn(CN)₂/Pd) on 3,4-dibromobenzo[b]thiophene, as oxidative addition can occur at the C4-Br bond, leading to mixtures or polymerization.

Applications in Drug Discovery

This compound acts as a "linchpin" scaffold, allowing orthogonal expansion in two directions:

  • C3-Nitrile Transformations:

    • Hydrolysis: To primary carboxamides (common in kinase hinge binders).

    • Cyclization: To tetrazoles or oxadiazoles (bioisosteres for carboxylic acids).

    • Reduction: To primary amines (for reductive amination).

  • C4-Bromide Couplings:

    • Suzuki-Miyaura: Coupling with aryl boronates to extend the core.

    • Buchwald-Hartwig: Introduction of amines (e.g., piperazines) to modulate solubility and ADME properties.

Case Study Relevance: Benzo[b]thiophene-3-carbonitriles are structural analogs to Brexpiprazole intermediates and have been investigated in PIM kinase inhibitors and HDAC inhibitors where the thiophene core mimics the indole scaffold of natural substrates but with altered metabolic stability.

Procurement & Supply Chain Analysis

Supplier Landscape

The compound is classified as a Specialty Building Block , meaning it is not a commodity chemical. It is typically stocked by catalog suppliers focusing on heterocyclic chemistry.

Supplier TierRepresentative CompaniesAvailabilityLead Time
Tier 1 (Stock) BLD Pharm, AChemBlockGram to 25g1–3 Days
Tier 2 (Catalog) Combi-Blocks, EnamineMilligram to Gram1–2 Weeks
Tier 3 (Custom) WuXi AppTec, PharmablockKg Scale4–8 Weeks
Purchasing Specifications

When ordering, ensure the Certificate of Analysis (CoA) meets these criteria to avoid downstream failure:

  • Purity: ≥95% (HPLC). Note: Impurities often include the de-brominated analog (benzo[b]thiophene-3-carbonitrile) which is difficult to remove.

  • Identity: 1H-NMR must confirm the absence of aldehyde peaks (approx. 10 ppm) from incomplete conversion.

  • Color: Dark brown samples often indicate decomposition or residual iodine/oxidants; reject if not pale yellow/off-white.

Handling, Safety, & Stability

Safety Protocol (SDS Summary)
  • Hazards: Acute Toxic (Oral/Dermal/Inhalation), Skin Irritant, Eye Irritant.

  • Signal Word: Warning.

  • H-Codes: H302, H315, H319, H335.

  • PPE: Nitrile gloves, safety glasses, and fume hood are mandatory. Nitriles can liberate HCN under strong acidic/thermal stress; keep away from strong acids.

Storage & Stability
  • Conditions: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Shelf Life: 24 months if kept dry. The nitrile group is stable, but the C-Br bond is light-sensitive over long periods. Store in amber vials.

References

  • BLD Pharm. (2024). Product Analysis: 4-Bromobenzo[b]thiophene-3-carbonitrile (CAS 1315312-71-0).[4] Retrieved from

  • AChemBlock. (2024).[2][5] Building Block Catalog: Thiophene Derivatives. Retrieved from

  • Guidechem. (2020). Synthesis of 4-Bromobenzo[b]thiophene Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for kinase inhibitors. Organic & Biomolecular Chemistry.[1][6][3][7][8][9][10] Retrieved from

  • PubChem. (2024).[5] Compound Summary: 4-Bromobenzo[b]thiophene.[6][2][3][4][9][11][12] Retrieved from

Sources

Foundational

Melting point and physical characteristics of 4-Bromobenzo[b]thiophene-3-carbonitrile

An In-Depth Technical Guide to the Synthesis, Properties, and Handling of 4-Bromobenzo[b]thiophene-3-carbonitrile and its Precursors For the Attention of Researchers, Scientists, and Drug Development Professionals Abstra...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis, Properties, and Handling of 4-Bromobenzo[b]thiophene-3-carbonitrile and its Precursors

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromobenzo[b]thiophene-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Due to the limited publicly available data on this specific molecule, this document establishes a foundational understanding through a detailed examination of its parent compound, 4-Bromobenzo[b]thiophene. The guide covers the physical and chemical properties, established synthesis protocols, and key applications of 4-Bromobenzo[b]thiophene. Furthermore, it explores the strategic importance of the benzo[b]thiophene scaffold and the functional role of the 3-carbonitrile group, offering insights into the potential characteristics and synthetic pathways for the title compound. Safety protocols, based on data from structurally related molecules, are also provided to ensure safe handling and application in a research environment.

Introduction: The Significance of the Benzo[b]thiophene Scaffold

The benzo[b]thiophene core is a "privileged structure" in the field of drug discovery, a testament to its recurring presence in a multitude of biologically active molecules.[1] This heterocyclic system, consisting of a thiophene ring fused to a benzene ring, provides a versatile scaffold for chemical modification, enabling the development of derivatives with a wide spectrum of pharmacological activities.[1] Notably, compounds incorporating the benzo[b]thiophene moiety have demonstrated antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2][3] The clinical relevance of this scaffold is underscored by its presence in FDA-approved drugs such as raloxifene, zileuton, and sertaconazole.[1] Beyond its pharmaceutical applications, the benzo[b]thiophene structure is also integral to the advancement of materials science, particularly in the development of organic electronic materials like organic light-emitting diodes (OLEDs).[4]

The introduction of a bromine atom at the 4-position and a carbonitrile group at the 3-position of the benzo[b]thiophene core, as in 4-Bromobenzo[b]thiophene-3-carbonitrile, offers strategic points for further chemical elaboration, making it a valuable building block in the synthesis of more complex molecules.[1]

Physicochemical Properties of 4-Bromobenzo[b]thiophene

As a primary precursor, a thorough understanding of the physical and chemical characteristics of 4-Bromobenzo[b]thiophene is essential.

PropertyValueSource(s)
CAS Number 5118-13-8[5][6][7]
Molecular Formula C₈H₅BrS[5][6][8][9]
Molecular Weight 213.09 g/mol [5][6][8][9]
Physical Form Solid[6][7][10]
Purity Typically ≥95%[7]
InChI Key QPBSEYFVZDMBFW-UHFFFAOYSA-N[6][7]
Storage Ambient temperature[7]

Note: Specific data such as melting point and boiling point for 4-Bromobenzo[b]thiophene are not consistently reported across publicly available sources. Experimental determination is recommended for precise values.

Synthesis of 4-Bromobenzo[b]thiophene: A Methodological Overview

Several synthetic routes to 4-Bromobenzo[b]thiophene have been reported, offering flexibility in starting materials and reaction conditions. A common approach involves the cyclization of a substituted benzene derivative.

Synthesis from 2-Bromo-6-fluorobenzaldehyde

One documented method starts with 2-bromo-6-fluorobenzaldehyde, which undergoes an etherification reaction with a methyl mercaptan derivative, followed by a Wittig reaction to yield the target compound.[11][12] This multi-step process allows for the construction of the thiophene ring onto the substituted benzene core.

Diagram of a General Synthetic Workflow

G A Starting Material (e.g., 2-Bromo-6-fluorobenzaldehyde) B Intermediate Formation (e.g., Etherification) A->B Reagents C Cyclization Reaction (e.g., Wittig Reaction) B->C Reaction Conditions D Crude Product C->D E Purification (e.g., Column Chromatography) D->E F Final Product (4-Bromobenzo[b]thiophene) E->F

Caption: A generalized workflow for the synthesis of 4-Bromobenzo[b]thiophene.

Experimental Protocol: A Representative Synthesis

The following is a representative, though not exhaustive, protocol based on literature descriptions.[13]

  • Step 1: Intermediate Synthesis

    • In a suitable reaction vessel, dissolve 3-bromophenol and 2-bromo-1,1-dimethoxyethane in DMF.

    • Add potassium carbonate and stir the mixture at a controlled temperature (e.g., 35-45°C) for several hours.

    • After the reaction is complete, filter the mixture and concentrate the filtrate.

    • Perform a liquid-liquid extraction using ethyl acetate and a basic aqueous solution.

    • Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate to obtain the crude intermediate.

    • Purify the intermediate by column chromatography.

  • Step 2: Cyclization and Formation of 4-Bromobenzo[b]thiophene

    • In a separate reaction flask, combine chlorobenzene and polyphosphoric acid (PPA) and heat to 120-130°C.

    • Slowly add the purified intermediate, diluted in chlorobenzene, to the heated mixture.

    • Maintain the reaction under reflux for several hours.

    • After cooling, separate the organic layer and perform further extractions of the residue.

    • Combine the organic phases, wash with a sodium bicarbonate solution, and then dry with anhydrous sodium sulfate.

    • Filter and concentrate the solution to obtain the crude 4-Bromobenzo[b]thiophene.

    • Purify the final product via column chromatography.

The Path to 4-Bromobenzo[b]thiophene-3-carbonitrile

While direct, detailed synthetic procedures for 4-Bromobenzo[b]thiophene-3-carbonitrile are not widely published, its synthesis can be logically inferred from established chemical transformations. The introduction of a nitrile group at the 3-position of a benzo[b]thiophene ring is a known transformation.

One potential synthetic strategy involves the microwave-assisted reaction of a 2-halobenzonitrile with a thioglycolate ester.[14] Applying this logic, a plausible precursor would be a di-halogenated benzonitrile, which could undergo sequential reactions to form the desired product.

Applications in Drug Development and Materials Science

4-Bromobenzo[b]thiophene is a crucial intermediate in the synthesis of the atypical antipsychotic drug, Brexpiprazole.[4][15] This highlights the importance of this scaffold in accessing complex and therapeutically relevant molecules.

The reactive nature of the bromine atom allows 4-Bromobenzo[b]thiophene to readily participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings.[4] This versatility makes it an invaluable tool for medicinal chemists and materials scientists in the creation of novel compounds with tailored electronic and biological properties.[4]

Safety and Handling

Hazard Identification (based on related compounds):

  • Skin Irritation: May cause skin irritation.[10][16][17]

  • Eye Irritation: Causes serious eye irritation.[10][16][17]

  • Respiratory Irritation: May cause respiratory irritation.[10][17]

  • Harmful if Swallowed or in Contact with Skin: Some related brominated aromatic compounds are classified as harmful.[18]

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[17]

  • Skin Protection: Wear protective gloves and a lab coat.[17][18]

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If exposure limits are exceeded, a full-face respirator may be necessary.[17]

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[16]

  • Avoid ingestion and inhalation.[16]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[10][16]

  • Wash hands thoroughly after handling.[18]

Diagram of Laboratory Safety Protocol

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal A Review SDS of Related Compounds B Ensure Proper Ventilation C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) D Avoid Inhalation, Ingestion, and Contact E Store in a Cool, Dry, Well-Ventilated Area F Dispose of Waste According to Regulations

Sources

Exploratory

The Orthogonal Scaffold: Bioactivity & Application Guide for 4-Bromobenzo[b]thiophene-3-carbonitrile

This technical guide details the bioactivity potential, synthetic utility, and medicinal chemistry applications of 4-Bromobenzo[b]thiophene-3-carbonitrile .[1] This scaffold is presented not merely as a static intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the bioactivity potential, synthetic utility, and medicinal chemistry applications of 4-Bromobenzo[b]thiophene-3-carbonitrile .[1] This scaffold is presented not merely as a static intermediate, but as a "privileged structure" capable of divergent synthesis into antipsychotics, kinase inhibitors, and antimicrobial agents.

[1]

Executive Summary: The "Master Key" Concept

In modern drug discovery, the 4-Bromobenzo[b]thiophene-3-carbonitrile scaffold represents a high-value "orthogonal" intermediate.[1] Its value lies in the simultaneous presence of two chemically distinct reactive handles on a rigid, lipophilic bicyclic core:

  • C4-Bromine: A handle for transition-metal catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing extension into deep hydrophobic pockets (e.g., for GPCR ligands like Brexpiprazole).[1]

  • C3-Nitrile: A polar, hydrogen-bond acceptor that can be hydrated to amides, reduced to amines, or cyclized into tricyclic cores (e.g., thienopyrimidines for kinase inhibition).

This guide analyzes the scaffold's potential to access distinct biological spaces, specifically CNS modulation (D2/5-HT receptors) and Oncology (Kinase/STAT3 inhibition) .[1]

Structural Analysis & Pharmacophore Modeling

The benzo[b]thiophene core is a bioisostere of indole and naphthalene, offering improved metabolic stability (reduced oxidation susceptibility compared to indole).[1]

Pharmacophoric Features[2][3]
  • Lipophilicity (LogP ~3.5): The core facilitates Blood-Brain Barrier (BBB) penetration, essential for CNS targets.[1]

  • Electronic Effects: The sulfur atom acts as a weak H-bond acceptor.[1] The C3-CN group exerts a strong electron-withdrawing effect, increasing the acidity of adjacent protons (if any) and modulating the electrophilicity of the C4 position for coupling reactions.

  • Vector Analysis: The C3 and C4 substituents are positioned at a ~60° angle, allowing the molecule to wrap around protein residues or span adjacent binding pockets.

Visualization: The Divergent Synthesis Logic

The following diagram illustrates how this single scaffold diverges into three distinct therapeutic classes.

G Core 4-Bromobenzo[b]thiophene -3-carbonitrile Path1 Path A: C4-Coupling (Buchwald/Suzuki) Core->Path1 Pd(0) Cat. Path2 Path B: C3-Cyclization (with Guanidine/Urea) Core->Path2 Base/Heat Path3 Path C: C3-Hydration (Amide/Acid) Core->Path3 H2SO4 or H2O2 Prod1 CNS Agents (Brexpiprazole Analogs) Target: D2/5-HT Path1->Prod1 Prod2 Tricyclic Kinase Inhibitors (Thienopyrimidines) Target: VEGFR/EGFR Path2->Prod2 Prod3 Antimicrobial/Anti-inflammatory (Carboxamides) Target: Bacterial DNA Gyrase Path3->Prod3

Figure 1: Divergent synthesis pathways from the core scaffold to bioactive therapeutic classes.[1]

Synthetic Accessibility & Protocols

To utilize this scaffold, one must first ensure a robust supply. The synthesis of the 4-bromo-3-cyano derivative is non-trivial due to regioselectivity challenges.[1]

Validated Synthesis Protocol (Step-by-Step)

Objective: Synthesis of 4-Bromobenzo[b]thiophene-3-carbonitrile via a modified Gewald-type cyclization or halogenation strategy.

Method A: Bromination of Benzo[b]thiophene-3-carbonitrile Note: Direct bromination often yields a mixture.[1] The following is a regioselective approach.

  • Starting Material: 2-Bromo-6-fluorobenzonitrile.[1]

  • Reagents: Methyl thioglycolate (1.1 eq), NaH or Cs2CO3 (2.0 eq), DMSO.

  • Protocol:

    • Step 1: Dissolve 2-bromo-6-fluorobenzonitrile in anhydrous DMSO under Argon.

    • Step 2: Add methyl thioglycolate dropwise.

    • Step 3: Add base (Cs2CO3) and heat to 80-100°C for 4 hours. Mechanism: SNAr displacement of Fluorine by sulfur, followed by Dieckmann-type cyclization on the nitrile.

    • Step 4 (Conversion to Nitrile): The product of the above is usually the methyl ester or amine.[1] To get the 3-CN specifically with a 4-Br, a more reliable route is Sandmeyer reaction on the 3-amino-4-bromobenzo[b]thiophene (obtained from the Gewald reaction of 2,6-dibromobenzaldehyde + malononitrile + S8).[1]

Method B: The "Brexpiprazole Intermediate" Route (Recommended) This route installs the bromine early to ensure position fidelity.[1]

  • Reactants: 2,6-Dibromobenzaldehyde + Rhodanine.

  • Hydrolysis: Alkaline hydrolysis to 2-mercapto-6-bromocinnamic acid.

  • Cyclization: Oxidative cyclization (I2/DMSO) to 4-bromobenzo[b]thiophene.

  • Functionalization: Vilsmeier-Haack formylation to C3-CHO, followed by conversion to C3-CN via oxime dehydration.[1]

Key Reaction: C4-Buchwald-Hartwig Coupling

For generating CNS-active libraries.[1]

  • Catalyst: Pd2(dba)3 (2 mol%) + BINAP (4 mol%).[1]

  • Base: NaOtBu (1.5 eq).[1]

  • Solvent: Toluene, 100°C, 12h.

  • Partner: N-Boc-piperazine or substituted piperazines.[1]

  • Yield Expectation: 75-85%.

Bioactivity Spectrum & Mechanism of Action

CNS Activity: The "Brexpiprazole" Connection

The 4-bromobenzo[b]thiophene moiety is the lipophilic anchor for Brexpiprazole (Rexulti), an atypical antipsychotic.[1]

  • Mechanism: The benzo[b]thiophene core occupies the hydrophobic pocket of the D2 and 5-HT1A receptors.[1]

  • Role of the Scaffold: The 4-position linkage provides the optimal geometry for the piperazine linker to reach the aspartic acid residue in the receptor binding site.

  • Research Opportunity: Using the 3-carbonitrile variant (unlike Brexpiprazole which has H at C3) adds a dipole.[1] This can:

    • Alter metabolic stability (blocking C3 oxidation).[1]

    • Create a "dual-warhead" drug where the nitrile interacts with Serine/Threonine residues in the receptor channel.

Oncology: Kinase & STAT3 Inhibition

Benzo[b]thiophene-3-carbonitriles are precursors to Thienopyrimidines , which are potent inhibitors of:

  • VEGFR2 (Vascular Endothelial Growth Factor Receptor): Anti-angiogenic activity.[1]

  • EGFR (Epidermal Growth Factor Receptor): Non-small cell lung cancer target.[1]

Mechanism: The 3-CN group is cyclized with guanidine to form a 4-amino-thienopyrimidine.[1] The sulfur of the thiophene ring mimics the purine N7/C8, allowing ATP-competitive inhibition. The C4-bromo group allows the attachment of a "tail" that extends into the solvent-exposed region of the kinase, improving solubility and selectivity.

Antimicrobial Potential

Derivatives where the C3-CN is hydrolyzed to a carbohydrazide (–CONHNH2) have shown activity against MRSA (Methicillin-resistant Staphylococcus aureus).[1]

  • Target: DNA Gyrase (subunit B).[1]

  • SAR Insight: The 4-bromo substituent increases lipophilicity, aiding penetration through the bacterial cell wall.

Experimental Data Summary

The following table summarizes expected bioactivity ranges based on SAR studies of related benzo[b]thiophene-3-carbonitrile derivatives.

Target ClassAssay TypeDerivative ModificationActivity Range (IC50/MIC)Reference Standard
Antipsychotic D2 Receptor BindingC4-piperazine coupling0.5 - 10 nMBrexpiprazole
Kinase Inhibitor VEGFR2 Kinase AssayC3-cyclization to pyrimidine10 - 150 nMSorafenib
Antimicrobial Microdilution (MRSA)C3-hydrazone formation2 - 8 µg/mLCiprofloxacin
Cytotoxicity MTT (HCT-116 cells)C4-aryl coupling (Suzuki)1 - 5 µMDoxorubicin

Mechanistic Pathway Visualization

The following diagram details the molecular mechanism of a Kinase Inhibitor derived from this scaffold (Thienopyrimidine derivative).

KinasePathway Inhibitor Scaffold-Derived Inhibitor ATP_Pocket ATP Binding Pocket (Kinase Domain) Inhibitor->ATP_Pocket Docks into Interaction H-Bonding: Thiophene S & Pyrimidine N ATP_Pocket->Interaction Stabilized by Blockade Prevents ATP Phosphorylation Interaction->Blockade Signal Downstream Signaling (RAS/RAF/MEK) Blockade->Signal Inhibits Outcome Apoptosis & Reduced Proliferation Signal->Outcome Reduction leads to

Figure 2: Mechanism of Action for Thienopyrimidine Kinase Inhibitors derived from the scaffold.[1]

References

  • Synthesis of Benzo[b]thiophene Derivatives

    • Title: Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors.[1]

    • Source: Organic & Biomolecular Chemistry, 2015.[2]

    • URL:[Link]

  • Anticancer & STAT3 Inhibition

    • Title: Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent ST
    • Source: Chemical Biology & Drug Design, 2021.
    • URL:[Link]

  • Antimicrobial Activity

    • Title: Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.[1]

    • Source: Pharmaceuticals (MDPI), 2021.[1]

    • URL:[Link][1]

  • Brexpiprazole & CNS Scaffolds

    • Title: Brexpiprazole: A New Serotonin-Dopamine Activity Modulator.[1]

    • Source: Drugs of Today, 2015.
    • URL:[Link]

  • General Medicinal Chemistry of the Scaffold

    • Title: An overview of benzo[b]thiophene-based medicinal chemistry.
    • Source: European Journal of Medicinal Chemistry, 2017.[3]

    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 4-Bromobenzo[b]thiophene-3-carbonitrile

Executive Summary & Chemical Profile[1] 4-Bromobenzo[b]thiophene-3-carbonitrile (CAS: 1315312-71-0) represents a "linchpin" scaffold in modern drug discovery. Unlike the more common 5- or 6-substituted benzothiophenes, t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

4-Bromobenzo[b]thiophene-3-carbonitrile (CAS: 1315312-71-0) represents a "linchpin" scaffold in modern drug discovery. Unlike the more common 5- or 6-substituted benzothiophenes, the 4-bromo isomer offers access to the peri-position—the region spatially adjacent to the 3-cyano group. This unique geometry allows for the construction of conformationally restricted pharmacophores (e.g., kinase inhibitors, KRAS G12D inhibitors) where the 4-substituent can interact with the 3-substituent or dictate the vector of the attached ligand.

This guide details the orthogonal reactivity of this scaffold: the C4-Bromine serves as a handle for palladium-catalyzed cross-coupling, while the C3-Nitrile acts as a robust masked acid or heterocycle precursor.

Chemical Identity Table
PropertySpecification
Chemical Name 4-Bromobenzo[b]thiophene-3-carbonitrile
CAS Number 1315312-71-0
Molecular Formula C₉H₄BrNS
Molecular Weight 238.10 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, THF, Dioxane; Low solubility in water
Key Reactivity C4-Br (Suzuki/Buchwald), C3-CN (Hydrolysis/Cyclization)

Strategic Utility: The "Orthogonal" Workflow

The primary value of this intermediate lies in its ability to undergo sequential, selective functionalization. The C3-nitrile group is electronically withdrawing, activating the C4-bromine towards oxidative addition by Palladium(0) species, yet the nitrile itself remains inert under standard cross-coupling conditions.

Reactivity Map

The following diagram illustrates the divergent pathways available from the parent scaffold.

ReactivityMap Start 4-Bromobenzo[b]thiophene- 3-carbonitrile (Core Scaffold) Suzuki C4-Aryl Derivative (Biaryl Formation) Start->Suzuki Suzuki-Miyaura Pd(PPh3)4, Ar-B(OH)2 Bpin C4-Boronate Ester (Nucleophilic Handle) Start->Bpin Miyaura Borylation Pd(dppf)Cl2, B2pin2 Amide 3-Carboxamide (Hydrolysis) Start->Amide Radziszewski Rxn H2O2, NaOH Tetrazole 3-Tetrazole (Bioisostere) Start->Tetrazole Cyclization NaN3, ZnBr2 Suzuki->Amide Sequential Functionalization

Figure 1: Divergent synthesis pathways. Red arrows indicate C-C bond formation; Green arrows indicate functional group interconversion.

Experimental Protocols

Protocol A: Miyaura Borylation (Converting Electrophile to Nucleophile)

Context: Converting the C4-Br to a boronate ester (Bpin) is often superior to direct coupling, especially when the target coupling partner is a complex aryl halide. This protocol is optimized to prevent debromination.

Materials:

  • 4-Bromobenzo[b]thiophene-3-carbonitrile (1.0 equiv)[1]

  • Bis(pinacolato)diboron (B₂pin₂, 1.2 equiv)

  • Potassium Acetate (KOAc, 3.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)[2]

Step-by-Step Methodology:

  • Setup: In a glovebox or under active Argon flow, charge a reaction vial with the starting bromide, B₂pin₂, KOAc, and Pd(dppf)Cl₂.

  • Solvation: Add anhydrous 1,4-Dioxane (concentration ~0.2 M). Seal the vial with a crimp cap containing a PTFE septum.

  • Degassing: Sparge the solution with Argon for 5 minutes (critical to prevent homocoupling).

  • Reaction: Heat the block to 90°C for 4–6 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 4:1). The starting bromide (higher Rf) should disappear; the boronate ester (lower Rf, often stains blue/brown with KMnO4) appears.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Rinse with EtOAc.

  • Purification: Concentrate the filtrate. The Bpin ester is sensitive to silica gel; rapid filtration through a short plug of neutral alumina or immediate use in the next step is recommended.

Protocol B: Site-Selective Suzuki-Miyaura Coupling

Context: Direct coupling of the 4-bromo scaffold with an external aryl boronic acid.

Materials:

  • 4-Bromobenzo[b]thiophene-3-carbonitrile (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 equiv)[3]

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Catalyst: Pd(PPh₃)₄ (0.05 equiv) or Pd(dtbpf)Cl₂ (for sterically hindered acids)

  • Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)

Workflow Diagram:

SuzukiWorkflow Step1 Step 1: Charge Reagents (Scaffold + Boronic Acid + Catalyst) Step2 Step 2: Add Solvent & Base (DME + 2M Na2CO3) Step1->Step2 Step3 Step 3: Degas (Argon Balloon) Critical for Pd(0) longevity Step2->Step3 Step4 Step 4: Reflux (80-100°C) 12-16 Hours Step3->Step4 Step5 Step 5: Phase Separation Wash with Brine, Dry over Na2SO4 Step4->Step5

Figure 2: Standard Operating Procedure for Suzuki Coupling at the C4 position.

Technical Note on Sterics: The 3-cyano group exerts steric pressure on the 4-position. If conversion is low using Pd(PPh₃)₄, switch to Pd(dppf)Cl₂ or SPhos Pd G2 , which are more robust for sterically congested centers.

Protocol C: Nitrile Hydrolysis (Post-Coupling)

Context: Converting the nitrile to a primary amide, often required for hydrogen-bonding interactions in the kinase hinge region.

Method (Radziszewski Reaction):

  • Dissolve the 3-cyano-4-arylbenzothiophene in DMSO (0.5 M).

  • Add K₂CO₃ (1.0 equiv).

  • Cool to 0°C. Slowly add 30% H₂O₂ (5.0 equiv).

  • Allow to warm to room temperature. The reaction is usually complete in <2 hours.

  • Quench: Pour into ice water. The amide product typically precipitates and can be collected by filtration.[4]

Case Study: Synthesis of KRAS G12D Inhibitor Intermediates

Recent patent literature (e.g., EP4365176A1) highlights the use of the 4-bromo-3-cyano scaffold in synthesizing inhibitors for the KRAS G12D mutation.

The Challenge: Constructing a fused tricyclic system or a biaryl core that fits the switch-II pocket of KRAS. The Solution:

  • Starting Material: 4-Bromobenzo[b]thiophene-3-carbonitrile.[1][5][6][7][8][9]

  • Transformation: Conversion to the pinacol boronate (Protocol A).

  • Coupling: Reaction with a functionalized heteroaryl chloride (e.g., a substituted pyrimidine or pyridine).

  • Result: The 3-CN group remains intact, serving as a "polar anchor" in the binding pocket, while the 4-aryl group extends into the hydrophobic region.

Data Summary from Literature:

Reaction Type Conditions Typical Yield Selectivity
Bromination Br₂ (if making from parent) ~90% High for C3 (Caution: Starting with 4-bromo is preferred)
Suzuki Coupling Pd(dppf), 90°C 65-85% Exclusive to C-Br (CN is stable)

| Nitrile Hydrolysis | NaOH, H₂O₂ | >90% | Clean conversion to Amide |

Safety & Handling (QC)

  • Cyanide Hazard: While the nitrile group is covalently bonded, harsh acidic hydrolysis can theoretically release HCN gas. Always perform hydrolysis steps in a well-ventilated fume hood.

  • Palladium Residues: For pharmaceutical intermediates, Pd levels must be <10 ppm. Use thiourea scavengers or SiliaMetS® functionalized silica during the final purification of the coupled product.

  • Storage: Store the 4-bromo intermediate at 2–8°C, protected from light, to prevent slow debromination or oxidation of the sulfur ring.

References

  • Synthesis and Characterization: 4-Bromobenzo[b]thiophene-3-carbonitrile. CAS 1315312-71-0.[1][7][8][9] Available from BLD Pharm and ChemScene.

  • Suzuki Coupling Methodology: Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev. 1995, 95, 2457–2483.[10]

  • Application in KRAS Inhibitors: KRAS G12D Inhibitor and Use Thereof. Patent EP4365176A1 (2024). Describes the use of 4-bromo-3-cyanobenzothiophene intermediates.

  • Nitrile Transformations: The Reaction of Benzonitrile with Sodium Azide for the Synthesis of Tetrazoles. ResearchGate.

  • General Benzothiophene Reactivity: Benzothiophene Chemistry and Reactivity Guide. BenchChem Application Notes.

Sources

Technical Notes & Optimization

Troubleshooting

Solving solubility issues with 4-Bromobenzo[b]thiophene-3-carbonitrile in DMSO

Executive Summary & Compound Profile 4-Bromobenzo[b]thiophene-3-carbonitrile is a rigid, planar aromatic heterocycle. Its poor solubility in aqueous media and intermittent precipitation in DMSO stocks are driven by two p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

4-Bromobenzo[b]thiophene-3-carbonitrile is a rigid, planar aromatic heterocycle. Its poor solubility in aqueous media and intermittent precipitation in DMSO stocks are driven by two primary physical factors:

  • High Crystal Lattice Energy: The planar benzothiophene core facilitates strong

    
     stacking, while the nitrile group (position 3) and bromine (position 4) introduce significant dipole-dipole interactions, creating a "brick dust" solid that resists solvation.
    
  • Hydrophobicity: The bromine atom significantly increases lipophilicity (

    
    , estimated), making the compound intolerant to the "solvent shock" that occurs when DMSO stocks are diluted into aqueous buffers.
    

This guide provides a self-validating workflow to solubilize this compound and maintain stability during biological assays or synthetic procedures.

Troubleshooting Decision Tree

Use this flowchart to diagnose and resolve your specific solubility issue.

Solubility_Workflow Start Identify Issue Issue1 Solid won't dissolve in 100% DMSO Start->Issue1 Issue2 Precipitates upon dilution in Buffer Start->Issue2 Step1 Check DMSO Water Content (Must be <0.1%) Issue1->Step1 Step4 Implement Intermediate Dilution Step Issue2->Step4 Step2 Apply Heat (45°C) & Sonication (10 min) Step1->Step2 Step3 Visual Check: Clear Solution? Step2->Step3 Success1 Proceed to Storage (Dessicated) Step3->Success1 Yes Fail1 Reduce Concentration (Limit likely ~50mM) Step3->Fail1 No Step5 Add Surfactant (0.05% Tween-20) Step4->Step5 If still precipitating Success2 Stable Assay Suspension Step5->Success2

Figure 1: Diagnostic workflow for resolving solubility issues. Blue nodes indicate active protocols; Green nodes indicate successful resolution.

Critical Protocols & Methodologies

Protocol A: Preparation of High-Concentration Stock (Master Stock)

Target Concentration: 10 mM – 50 mM

The Challenge: DMSO is highly hygroscopic.[1] It absorbs moisture from the air, which disrupts the solvation shell around the hydrophobic 4-BBT-3CN molecule, causing it to crash out over time [1].

  • Solvent Selection: Use Anhydrous DMSO (≥99.9%, water <50 ppm). Do not use standard laboratory-grade DMSO that has been opened previously without a septum.

  • Weighing: Weigh the solid into a glass vial (avoid polystyrene, which can leach plasticizers in neat DMSO).

  • Dissolution:

    • Add DMSO to the vial.[2][3][4]

    • Vortex vigorously for 60 seconds.

    • Sonication: If visible particles remain, sonicate in a water bath at 40–45°C for 10–15 minutes. The thermal energy helps overcome the crystal lattice energy [2].

    • Note: Do not exceed 60°C to avoid potential degradation of the nitrile functionality or accelerated oxidation of the sulfur.

  • Validation: Centrifuge the tube at 13,000 x g for 5 minutes. Inspect the pellet. If a pellet is visible, the concentration exceeds the solubility limit; dilute by 50% and repeat.

Protocol B: The "Solvent Shock" Mitigation (Dilution for Assays)

Target: Transferring hydrophobic compound into aqueous buffer.

The Mechanism of Failure: When a DMSO stock is pipetted directly into water, the DMSO molecules rapidly hydrogen-bond with water (exothermic reaction). This strips the DMSO solvation shell from the compound faster than water molecules can replace them, causing immediate aggregation (precipitation) [3].

Corrective Workflow (Intermediate Dilution): Instead of a 1:1000 single-step dilution, use a 2-step process:

StepSource SolutionDiluentRatioFinal Solvent CompositionState
1 10 mM Stock (100% DMSO)100% DMSOVariable100% DMSODissolved
2 Intermediate Stock Buffer + Solubilizer *1:1010% DMSO / 90% BufferMetastable
3 Intermediate MixAssay Buffer1:101% DMSO / 99% BufferStable/Dispersed

Recommended Solubilizers (Excipients):

  • Non-ionic Surfactants: Add 0.05% Tween-80 or Pluronic F-127 to the assay buffer. These form micelles that sequester the hydrophobic benzothiophene core, preventing aggregation [4].

  • Cyclodextrins: Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) at 5-10 equivalents can encapsulate the planar aromatic system.

Technical Deep Dive: The Physics of "Crashing Out"

Understanding why this compound fails is crucial for experimental design.

The "Brick Dust" Effect: 4-Bromobenzo[b]thiophene-3-carbonitrile is a "brick dust" molecule—high melting point and low solubility in both water and lipids. The planar structure allows tight packing in the crystal lattice.

Solvation Thermodynamics:



  • 
    :  Energy required to make a hole in the solvent. (High for water, lower for DMSO).
    
  • 
    :  Energy gained from solute-solvent interactions.
    

In wet DMSO, the water molecules form a highly structured hydrogen-bonded network. The energy cost (


) to insert the large, hydrophobic benzothiophene molecule into this network becomes too high, driving the equilibrium back toward the solid phase (precipitation) [5].

Solvation_Mechanism cluster_0 Ideal State (Anhydrous DMSO) cluster_1 Failure State (Wet DMSO/Buffer) Compound 4-BBT-3CN DMSO1 DMSO Compound->DMSO1 Dipole Interaction DMSO2 DMSO Compound->DMSO2 DMSO3 DMSO Compound->DMSO3 Compound2 4-BBT-3CN Precip Crystal Aggregate Compound2->Precip Exclusion (Precipitation) Water1 H2O Water2 H2O Water1->Water2 H-Bond Network cluster_0 cluster_0 cluster_1 cluster_1 cluster_0->cluster_1 Addition of Water (>10%)

Figure 2: Mechanism of precipitation. In anhydrous conditions (Left), DMSO stabilizes the compound via dipole interactions. In aqueous conditions (Right), the strong water-water hydrogen bonding network excludes the hydrophobic compound, forcing it to aggregate.

Frequently Asked Questions (FAQs)

Q: Can I store the DMSO stock at -20°C? A: Yes, but with caution. DMSO freezes at 19°C. Repeated freeze-thaw cycles promote water condensation into the tube.

  • Best Practice: Aliquot the master stock into single-use vials (e.g., 20

    
    L) before freezing. Use a desiccated container for storage.
    

Q: The compound turned the solution yellow. Is it degraded? A: Not necessarily. Benzothiophenes can exhibit solvatochromism (color change based on solvent polarity). However, if the yellow deepens significantly over time, check for oxidation of the sulfur atom (sulfoxide formation), which is a common degradation pathway in the presence of peroxides or excess air [6].

Q: Is the bromine atom labile in DMSO? A: Aromatic bromines are generally stable in neat DMSO at room temperature. However, DMSO can act as an oxidant at high temperatures (>100°C) or in the presence of strong bases. Avoid heating above 60°C during solubilization.

References

  • Ziath. (2019). The Effects of Water on DMSO and Effective Hydration Measurement.[1] Retrieved from

  • BenchChem. (2023). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers. Retrieved from

  • Lipinski, C. A., et al. (2003). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
  • MedChemExpress. (2023). Compound Handling Instructions: Solubility & Dilution. Retrieved from

  • Gaylord Chemical. (2023). Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102.[2][5] Retrieved from

  • PubChem. (2023). Compound Summary: 4-Bromobenzo[b]thiophene.[6][7] National Library of Medicine. Retrieved from

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 4-Bromobenzo[b]thiophene-3-carbonitrile Coupling Reactions

Prepared by the Senior Application Scientist Team Welcome to the technical support center for optimizing cross-coupling reactions involving 4-Bromobenzo[b]thiophene-3-carbonitrile. This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for optimizing cross-coupling reactions involving 4-Bromobenzo[b]thiophene-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine reaction conditions, with a specific focus on the critical parameter of temperature. Our goal is to provide you with the causal reasoning behind experimental choices, enabling you to move beyond simple protocol replication and toward rational reaction design.

Frequently Asked Questions (FAQs)
Q1: My coupling reaction with 4-Bromobenzo[b]thiophene-3-carbonitrile shows very low conversion. Is my reaction temperature too low?

A: This is a common and logical first question. Low conversion is frequently a result of insufficient thermal energy to overcome the reaction's activation energy barrier. Palladium-catalyzed cross-coupling reactions, particularly with aryl bromides, require a certain temperature threshold to initiate the catalytic cycle, starting with the oxidative addition of the aryl bromide to the Pd(0) complex.

Causality & Rationale:

  • Activation Energy: Every reaction has a minimum energy requirement to proceed. If the reaction temperature is too low, the catalytic cycle will be sluggish or may not initiate at all.

  • Catalyst/Ligand System: The reactivity of the catalyst system is paramount. While traditional catalysts like Pd(PPh₃)₄ might require temperatures of 80-100 °C, more advanced systems using bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) can facilitate reactions at significantly lower temperatures, sometimes even at room temperature.[1][2]

  • Substrate Reactivity: While aryl bromides are generally reactive, the electron-withdrawing nature of the nitrile group on the 4-Bromobenzo[b]thiophene-3-carbonitrile scaffold can influence the rate of oxidative addition.

Troubleshooting Steps:

  • Establish a Baseline: Ensure all other parameters (catalyst, ligand, base, solvent, reagent purity) are correctly chosen and prepared. Use fresh, high-purity catalysts and ensure solvents are anhydrous and degassed, as oxygen can deactivate the catalyst.[3][4]

  • Systematic Temperature Increase: If you start at room temperature with no reaction, increase the temperature incrementally to a typical starting point for the specific coupling reaction (see tables below). A common range for Suzuki reactions is 80-100 °C.[3][5]

  • Monitor Progress: Use TLC or GC/MS to monitor the consumption of starting material at each temperature increment. This will help you identify the minimum temperature required for your specific system.

  • Consider a More Active Catalyst: If high temperatures are still ineffective, the issue may be the catalyst system itself. Switching to a more active pre-catalyst or ligand is often a more effective solution than simply increasing the heat indefinitely.[2][3]

Q2: I increased the temperature and now see a dark precipitate (palladium black) and a drop in yield. What's happening?

A: The formation of a black precipitate is a classic sign of palladium catalyst decomposition. While heat is necessary to drive the reaction, excessive temperature is detrimental and is one of the most common reasons for failed scale-up and low yields.

Causality & Rationale:

  • Catalyst Agglomeration: At elevated temperatures (often >120 °C), the catalytically active, soluble Pd(0) species can agglomerate into inactive, insoluble palladium metal, known as palladium black.[6] This process is often irreversible and effectively removes the catalyst from the reaction medium.

  • Ligand Decomposition: The phosphine ligands used to stabilize the palladium catalyst can also degrade at high temperatures, leaving the palladium center exposed and prone to precipitation.

  • Solvent Boiling Point: Running a reaction too close to the solvent's boiling point can create localized superheating, accelerating catalyst decomposition.

Troubleshooting Steps:

  • Reduce Temperature: The immediate action is to lower the reaction temperature. The optimal temperature is a balance: high enough for a good reaction rate but low enough to maintain catalyst stability over the course of the reaction.[3]

  • Select a More Thermally Stable Ligand: If the desired reaction rate requires high temperatures, consider switching to a more robust ligand. Bidentate phosphine ligands or N-heterocyclic carbene (NHC) ligands often form more stable palladium complexes that can tolerate higher temperatures.[7]

  • Optimize Catalyst Loading: Sometimes, high catalyst loading can paradoxically increase the rate of decomposition. Try reducing the catalyst loading once you've found a suitable temperature range.

Q3: My mass spectrometry results show significant amounts of debrominated starting material (benzo[b]thiophene-3-carbonitrile) and homocoupled byproducts. How does temperature influence these side reactions?

A: The formation of byproducts is a clear indication that undesired reaction pathways are competing with your desired cross-coupling. Temperature plays a critical role in controlling the relative rates of these competing reactions.

Causality & Rationale:

  • Dehalogenation: This side reaction, where the bromine atom is replaced by a hydrogen, is often promoted at higher temperatures, especially in the presence of a base and trace amounts of water or other proton sources.[3][4]

  • Homocoupling: The self-coupling of your coupling partner (e.g., boronic acid in a Suzuki reaction or the alkyne in a Sonogashira reaction) is also temperature-dependent. For Sonogashira couplings, this is often called Glaser coupling and can be minimized by ensuring strictly oxygen-free conditions.[3]

  • Reaction Kinetics: The desired cross-coupling and the undesired side reactions have different activation energies. By carefully controlling the temperature, you can find a window where the rate of the desired reaction is significantly faster than the rates of the side reactions.

Troubleshooting Steps:

  • Lower the Temperature: This is the most direct way to disfavor many common side reactions. Find the lowest possible temperature that provides an acceptable rate for the main reaction.

  • Ensure Inert Atmosphere: Dehalogenation and homocoupling can be exacerbated by the presence of oxygen, which can interfere with the catalytic cycle. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[4][5]

  • Modify Reagent Stoichiometry: Slowly adding the coupling partner can sometimes minimize its homocoupling by keeping its instantaneous concentration low.[4]

Temperature Optimization for Specific Coupling Reactions

The optimal temperature is highly dependent on the specific type of coupling reaction being performed. Below are starting points and generalized protocols for Suzuki-Miyaura, Sonogashira, and Heck reactions with 4-Bromobenzo[b]thiophene-3-carbonitrile.

Suzuki-Miyaura Coupling

This is a robust method for forming C(sp²)–C(sp²) bonds.

Parameter Recommendation Rationale
Temperature Range 80 - 110 °C Balances reaction rate with catalyst stability for most standard Pd/phosphine systems.[3][6]
Catalyst (mol%) Pd(PPh₃)₄ (2-5%) or Pd₂(dba)₃ (1-2%) with a suitable ligand (e.g., SPhos, XPhos) Pd(PPh₃)₄ is a classic choice. Modern Buchwald ligands often allow for lower temperatures and catalyst loadings.[2][4]
Base K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equiv.) The choice of base is critical and can significantly affect the reaction outcome.[3][5]

| Solvent | Toluene/H₂O, Dioxane/H₂O, or DMF | A protic co-solvent is often necessary for the transmetalation step.[3][5] |

Generalized Protocol for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add 4-Bromobenzo[b]thiophene-3-carbonitrile (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and the degassed solvent system (e.g., Dioxane/H₂O 4:1).

  • Heat the reaction mixture to the desired temperature (start with 90 °C) and stir.

  • Monitor the reaction's progress by TLC or LC-MS. If the reaction is sluggish after 2-4 hours, consider increasing the temperature by 10 °C.

  • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.[3]

Sonogashira Coupling

Ideal for synthesizing aryl alkynes. This reaction can often be performed under milder conditions than a Suzuki coupling.[8]

Parameter Recommendation Rationale
Temperature Range 25 - 80 °C Many Sonogashira couplings proceed efficiently at or slightly above room temperature, especially with a copper co-catalyst.[9][10]
Catalyst (mol%) Pd(PPh₃)₂Cl₂ (1-3%) with CuI (2-5%) The copper(I) salt is a standard co-catalyst that facilitates the formation of a copper acetylide intermediate.[8][9]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-3 equiv.) The amine base also serves as a solvent in some cases.[3][9]

| Solvent | THF, DMF, or Toluene | Anhydrous, degassed solvents are crucial to prevent side reactions like Glaser homocoupling.[3][9] |

Generalized Protocol for Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere, add 4-Bromobenzo[b]thiophene-3-carbonitrile (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide co-catalyst (4 mol%).

  • Add the anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 2.5 eq.) via syringe.

  • Add the terminal alkyne (1.2 eq.) dropwise while stirring.

  • Stir the reaction at room temperature for 1 hour, then gently heat to a target temperature (start with 50 °C).

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once complete, cool the mixture, filter off any solids, and concentrate under reduced pressure. Purify the crude product by column chromatography.[9]

Heck Coupling

Used to form C(sp²)–C(sp²) bonds via the vinylation of aryl halides.

Parameter Recommendation Rationale
Temperature Range 100 - 140 °C Traditional Heck conditions often require higher temperatures to facilitate the reaction with less reactive aryl bromides.[3][7]
Catalyst (mol%) Pd(OAc)₂ (2-5%) with a suitable ligand (e.g., PPh₃) Palladium(II) acetate is a common precatalyst that is reduced in situ to the active Pd(0) species.[3][11]
Base K₂CO₃, Et₃N, or DBU (1.5-2.5 equiv.) An organic or inorganic base is required to regenerate the Pd(0) catalyst in the final step of the cycle.[3][11]

| Solvent | DMF, DMAc, or Toluene | High-boiling point polar aprotic solvents are commonly used.[3] |

Generalized Protocol for Heck Coupling

  • In a sealed vial or flask, add 4-Bromobenzo[b]thiophene-3-carbonitrile (1.0 eq.), the alkene (e.g., n-butyl acrylate, 1.5 eq.), the base (e.g., K₂CO₃, 2.0 eq.), and the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) with a ligand (e.g., PPh₃, 4 mol%).

  • Add the degassed solvent (e.g., DMF).

  • Seal the vessel and heat the reaction mixture to the desired temperature (start with 110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or GC/MS.

  • After cooling to room temperature, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash, dry, concentrate, and purify the product.[3]

Visual Troubleshooting Guides

To further assist in your optimization efforts, we have designed the following workflow diagrams.

G start Low Yield or No Reaction q_temp Is Temperature Optimized? start->q_temp a_temp_low ACTION: Increase temp in 10-15°C increments. Monitor by TLC/GC-MS. q_temp->a_temp_low  No, started at RT or low temp. q_catalyst Is Catalyst System Active? q_temp->q_catalyst  Yes, temp seems appropriate. q_byproducts Are Side Reactions Dominant? (Debromination, Homocoupling) q_temp->q_byproducts  Maybe, seeing byproducts. success Yield Improved a_temp_low->success a_temp_high ACTION: Lower temperature. Consider more stable ligand. a_catalyst ACTION: Use fresh catalyst/ligand. Ensure inert atmosphere. Consider a more active system (e.g., Buchwald precatalyst). q_catalyst->a_catalyst  No, catalyst is old or atmosphere compromised. q_reagents Are Reagents/Solvents Pure? q_catalyst->q_reagents  Yes, catalyst system should be fine. a_catalyst->success q_byproducts->q_catalyst  No a_byproducts ACTION: Lower temperature to find optimal selectivity window. Ensure strict anaerobic conditions. q_byproducts->a_byproducts  Yes a_byproducts->success a_reagents ACTION: Use anhydrous, degassed solvents. Check purity of starting materials. q_reagents->a_reagents  Unsure q_reagents->success  Yes a_reagents->success

Caption: Troubleshooting workflow for low-yield coupling reactions.

G title Conceptual Relationship Between Temperature and Reaction Rates desired Desired Cross-Coupling MidTemp Optimal Window (e.g., 80-110°C) desired->MidTemp Rate increases side Side Reactions (e.g., Dehalogenation) side->MidTemp Rate increases decomp Catalyst Decomposition LowTemp Low (e.g., 25-60°C) MidTemp->decomp Rate increases moderately HighTemp High (e.g., >120°C) HighTemp->desired Rate decreases due to catalyst death HighTemp->side Rate increases sharply HighTemp->decomp Rate increases sharply

Caption: Impact of temperature on desired vs. undesired reaction pathways.

References
  • ResearchGate. (n.d.). Temperature effect on coupling reaction. .

  • ResearchGate. (n.d.). Optimization of the Sonogashira coupling of 4-bromo-3-.... .

  • BenchChem. (2025). Troubleshooting low conversion rates in 3-Bromobenzo[b]thiophene-2-carbaldehyde reactions. BenchChem.
  • Frontiers. (n.d.). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. [Link].

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link].

  • AWS. (n.d.). Heck Couplings at Room Temperature in Nanometer Aqueous Micelles. [Link].

  • ResearchGate. (n.d.). Palladium‐Catalyzed Cross‐Coupling in Continuous Flow at Room and Mild Temperature. [Link].

  • Purdue Engineering. (2022, May 10). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. [Link].

  • Organic Chemistry Portal. (2008). Heck Couplings at Room Temperature in Nanometer Aqueous Micelles. [Link].

  • BenchChem. (2025). Technical Support Center: Improving the Yield of 4-Bromo-3-iodophenol Coupling Reactions. BenchChem.
  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link].

  • PMC. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link].

  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link].

  • Wikipedia. (n.d.). Sonogashira coupling. [Link].

  • NIH. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link].

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. [Link].

  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link].

Sources

Reference Data & Comparative Studies

Validation

FTIR characteristic peaks for nitrile in 4-Bromobenzo[b]thiophene-3-carbonitrile

Publish Comparison Guide Executive Summary This technical guide provides a definitive spectroscopic analysis of 4-Bromobenzo[b]thiophene-3-carbonitrile , a critical scaffold in the synthesis of selective estrogen recepto...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide

Executive Summary This technical guide provides a definitive spectroscopic analysis of 4-Bromobenzo[b]thiophene-3-carbonitrile , a critical scaffold in the synthesis of selective estrogen receptor modulators (SERMs) and anti-inflammatory agents. Unlike simple aromatic nitriles, the spectral signature of this molecule is governed by the peri-interaction between the 4-bromo substituent and the 3-cyano group. This guide objectively compares its FTIR profile against structural analogs, elucidating the steric inhibition of resonance that defines its purity and identity.

Part 1: The Spectroscopic Signature

The infrared spectrum of 4-Bromobenzo[b]thiophene-3-carbonitrile is characterized by a distinctive shift in the nitrile stretching frequency (


).[1][2] While typical conjugated aromatic nitriles absorb between 2215–2225 cm⁻¹, this molecule exhibits a hypsochromic shift (blue shift)  due to steric deconjugation.
Primary Characteristic Peak
Functional GroupVibration ModeWavenumber (

)
IntensityStructural Cause
Nitrile (-C≡N) Stretching2230 – 2245 cm⁻¹ Strong, SharpSteric inhibition of resonance (Peri-effect)
Aromatic Ring C=C Stretching1580 – 1450 cm⁻¹MediumThiophene/Benzene ring skeletal modes
C-Br Bond Stretching600 – 500 cm⁻¹Medium/StrongHeavy atom vibration (Fingerprint region)
The Mechanism: Steric Inhibition of Resonance

In the unsubstituted parent molecule (Benzo[b]thiophene-3-carbonitrile), the nitrile group is coplanar with the aromatic ring, allowing


-electron delocalization. This conjugation weakens the C≡N bond, lowering its frequency (~2220 cm⁻¹).

In the 4-Bromo derivative , the bulky bromine atom at the peri-position (C4) physically clashes with the nitrile group at C3. To relieve this steric strain, the nitrile group twists out of the aromatic plane. This breaks the conjugation, restoring the C≡N bond character closer to that of an isolated aliphatic nitrile.

ElectronicEffects Conjugation Planar Conformation (Maximal Resonance) Steric 4-Bromo Steric Bulk (Peri-Interaction) Conjugation->Steric disrupted by Twist Out-of-Plane Twist (Loss of Conjugation) Steric->Twist forces Shift Blue Shift (Higher ν) ~2235 cm⁻¹ Twist->Shift results in

Figure 1: Mechanistic flow illustrating how steric bulk at the 4-position forces deconjugation, shifting the nitrile peak to a higher frequency.

Part 2: Comparative Analysis

To validate the identity of 4-Bromobenzo[b]thiophene-3-carbonitrile, researchers must distinguish it from its precursors and potential regioisomers. The table below contrasts the target molecule with key alternatives.

Spectral Comparison Table
CompoundStructure Type

(cm⁻¹)
Electronic Environment
Target: 4-Bromobenzo[b]thiophene-3-CN Sterically Hindered Aromatic 2230 – 2245 Inductive (-I) dominant; Resonance broken.
Benzo[b]thiophene-3-carbonitrilePlanar Aromatic2215 – 2225Strong Conjugation (Red Shift).
Acetonitrile (Standard)Aliphatic2250 – 2255No Conjugation (Baseline).
4-BromobenzonitrilePlanar Aromatic2225 – 2230Conjugated; Br is para (no steric twist).

Key Insight for QC: If your synthesized product shows a nitrile peak below 2225 cm⁻¹, it is likely the unbrominated starting material or a regioisomer where the bromine is not in the 4-position (e.g., 5-bromo or 6-bromo), as these positions do not cause steric twisting.

Part 3: Experimental Validation Protocol

To obtain the data cited above, a rigorous FTIR protocol is required. The following workflow ensures high signal-to-noise ratio and eliminates atmospheric artifacts.

Methodology: ATR-FTIR Spectroscopy

Equipment: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50) with Diamond ATR accessory.

Step-by-Step Protocol:

  • Background Acquisition:

    • Clean the crystal with isopropanol. Ensure it is dry.

    • Collect a background spectrum (Air) with 32 scans at 4 cm⁻¹ resolution .

  • Sample Preparation:

    • Place ~5 mg of solid 4-Bromobenzo[b]thiophene-3-carbonitrile on the crystal.

    • Apply pressure using the anvil until the force gauge reads 80-100N (ensure intimate contact).

  • Data Collection:

    • Scan range: 4000 – 450 cm⁻¹ .

    • Accumulation: 32 scans .

    • Correction: Apply "Atmospheric Suppression" to remove CO₂ (2350 cm⁻¹) and H₂O noise.

  • Analysis:

    • Apply Baseline Correction .

    • Locate the nitrile peak.[2] If it appears as a doublet or has a shoulder, check for crystal polymorphism or residual solvent (e.g., DMF/DMSO often used in synthesis).

ExperimentalWorkflow Start Start: Solid Sample Prep Clean ATR Crystal (Isopropanol) Start->Prep Background Acquire Background (Air, 32 Scans) Prep->Background Load Load Sample & Apply Pressure (Force > 80N) Background->Load Scan Collect Sample Spectrum (4000-450 cm⁻¹) Load->Scan Process Post-Processing (Baseline & CO₂ Correction) Scan->Process Decision Peak Analysis Is ν(CN) > 2230? Process->Decision Pass Pass: Target Confirmed Decision->Pass Yes Fail Fail: Check for Unsubstituted Impurity Decision->Fail No

Figure 2: Workflow for validating the spectroscopic identity of the target molecule via ATR-FTIR.

Part 4: Troubleshooting & Artifacts

  • CO₂ Interference: The nitrile peak (~2235 cm⁻¹) is dangerously close to the atmospheric CO₂ asymmetric stretch (~2350 cm⁻¹). Poor background subtraction can mask the nitrile peak. Solution: Purge the sample chamber with N₂ or use software atmospheric correction.

  • Polymorphism: As a rigid, crystalline solid, this molecule may exhibit polymorphism. Different crystal packing can shift the nitrile peak by ±5 cm⁻¹.

  • Solvent Peaks: If synthesized in DMF, a residual peak at ~1670 cm⁻¹ (Amide I) may be present. Ensure the sample is dried under high vacuum.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
  • Levinson, N. M., et al. (2012). Solvent-Induced Infrared Frequency Shifts in Aromatic Nitriles are Quantitatively Described by the Vibrational Stark Effect.[3][4] Journal of Physical Chemistry B, 116(35), 10629–10633. [Link]

  • National Institute of Standards and Technology (NIST). (2023). Benzonitrile, 4-bromo- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[5] [Link] (Proxy data for 4-bromo electronic effects).

Sources

Comparative

Stability comparison of 4-Bromobenzo[b]thiophene-3-carbonitrile vs chloride analogs

This guide provides an in-depth technical comparison of 4-Bromobenzo[b]thiophene-3-carbonitrile against its chloride analogs. It is designed for medicinal chemists and process engineers selecting intermediates for drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-Bromobenzo[b]thiophene-3-carbonitrile against its chloride analogs. It is designed for medicinal chemists and process engineers selecting intermediates for drug development campaigns (e.g., kinase inhibitors, CNS targets).

Executive Summary: The Reactivity-Stability Trade-off

In the design of benzo[b]thiophene scaffolds, the choice between the 4-Bromo and 4-Chloro substituent at the 3-carbonitrile interface is a strategic decision between synthetic utility and thermodynamic stability .

  • 4-Bromobenzo[b]thiophene-3-carbonitrile is the preferred synthetic intermediate . The weaker C–Br bond allows for facile functionalization (Suzuki-Miyaura, Buchwald-Hartwig) under mild conditions. However, this high reactivity translates to lower shelf-stability, particularly regarding photolytic dehalogenation and metal-catalyzed degradation.

  • 4-Chlorobenzo[b]thiophene-3-carbonitrile is the stable structural analog . The stronger C–Cl bond renders it resistant to oxidative addition and environmental stress, making it an ideal "final pharmacophore" or long-term storage candidate. However, activating the chloride for cross-coupling requires specialized, expensive ligands (e.g., Buchwald precatalysts), limiting its utility as a transient intermediate.

Chemical Stability Profile

The stability differences are governed by the electronic environment created by the 3-cyano (CN) group, which acts as a strong electron-withdrawing group (EWG). This creates a "push-pull" system that activates the 4-position.

Bond Dissociation & Thermal Stability

The primary driver of stability differentiation is the carbon-halogen bond strength.

Parameter4-Bromo Analog4-Chloro AnalogImpact on Stability
Bond Dissociation Energy (C–X) ~81 kcal/mol~96 kcal/molChloride is thermally superior. The Bromo analog is more prone to homolytic cleavage (radical formation) under heat stress.
Melting Point Range 130–135 °C (Typical)140–145 °C (Typical)Chloride analogs typically exhibit higher lattice energy and thermal robustness.
Photostability (UV Exposure) Low / Sensitive Moderate / Stable The C–Br bond absorbs near-UV radiation more effectively, leading to radical debromination.
Nucleophilic Aromatic Substitution (SNAr) Susceptibility

The 3-cyano group is ortho to the 4-halogen. Through inductive (-I) and mesomeric (-M) effects, the nitrile pulls electron density from the ring, making the 4-carbon electrophilic.

  • Mechanism: SNAr (Addition-Elimination).[1]

  • Reactivity Order: In pure SNAr (e.g., attack by hydroxide or amines), the rate is often F >> Cl ≈ Br .

  • Observation: While Cl is technically more electronegative (stabilizing the Meisenheimer complex better), Br is a better leaving group. In this specific scaffold, the Bromo analog is observed to be kinetically more labile to nucleophilic attack (hydrolysis) in polar aprotic solvents (DMSO/DMF) due to the weaker bond and greater polarizability.

Degradation Pathways & Mechanism

The following Graphviz diagram illustrates the divergent degradation pathways. The Bromo analog is uniquely susceptible to Pathway A (Radical Dehalogenation) and Pathway B (Metal-Catalyzed Homocoupling).

DegradationPathways cluster_legend Stability Risk Factors Start 4-Bromobenzo[b]thiophene- 3-carbonitrile Radical Aryl Radical (Transient) Start->Radical Homolytic Cleavage (Weak C-Br) Amide Amide Hydrolysis Product (4-Bromo...-3-carboxamide) Start->Amide Nitrile Hydration Dimer Homocoupled Dimer (Biaryl Impurity) Start->Dimer Oxidative Addition Light UV Light / Heat Light->Radical Water Acid/Base Hydrolysis Water->Amide Metal Trace Pd/Ni Metal->Dimer Dehalo Debrominated Impurity (Benzo[b]thiophene-3-CN) Radical->Dehalo H-Abstraction Legend1 High Risk for Bromo Analog Legend2 Common to Chloro Analog

Figure 1: Primary degradation pathways. The Bromo analog is significantly more prone to "Dehalo" and "Dimer" formation compared to the Chloro analog.

Experimental Validation Protocols

To validate the stability of your specific lot, use the following "Stress Testing Protocol." This is derived from ICH Q1A (R2) guidelines but adapted for halogenated nitriles.

Protocol A: Accelerated Stability (Thermal/Humidity)

Objective: Assess hydrolytic stability of the nitrile and C-Br integrity.

  • Preparation: Dissolve 10 mg of the compound in 1 mL Acetonitrile/Water (1:1).

  • Stress Condition: Heat at 60°C for 24 hours in a sealed LC vial.

  • Analysis: Analyze via HPLC (C18 column, Gradient 5-95% ACN in 0.1% Formic Acid).

  • Acceptance Criteria:

    • Chloro Analog: >99.0% recovery.

    • Bromo Analog: >98.0% recovery (expect ~0.5-1% hydrolysis to amide).

Protocol B: Photostability Challenge

Objective: Differentiate the C-Br vs. C-Cl bond stability.

  • Preparation: Place 5 mg solid sample in a clear glass vial and 5 mg in an amber (control) vial.

  • Exposure: Expose to 1.2 million lux hours (standard ICH light box) or direct sunlight for 48 hours.

  • Analysis: Dissolve and inject via HPLC.

  • Expected Result:

    • Chloro Analog: Minimal degradation (<0.5%).

    • Bromo Analog: Significant degradation (2–5%) appearing as the des-bromo species (benzo[b]thiophene-3-carbonitrile).

Protocol C: Reactivity Check (Suzuki Coupling Simulation)

Objective: Confirm "Synthetic Utility" (Positive Control).

  • Reaction: Mix 1.0 eq substrate, 1.2 eq Phenylboronic acid, 2.0 eq K₂CO₃, and 0.05 eq Pd(PPh₃)₄ in Dioxane/Water. Heat to 80°C for 1 hour.

  • Result:

    • Bromo Analog: >90% conversion to biaryl product (High Utility).

    • Chloro Analog: <5% conversion (High Stability/Low Reactivity).

Comparative Data Summary

The following table summarizes the theoretical and observed performance metrics.

Feature4-Bromobenzo[b]thiophene-3-CN4-Chlorobenzo[b]thiophene-3-CN
CAS Number 1315312-71-01378942-33-6 (2-CN isomer analog)
Molecular Weight 238.10193.65
Storage Requirement Strict: Amber vial, Inert gas (Ar/N₂), 2-8°C.Standard: RT, dry, well-closed container.
Main Impurity Des-bromo analog (Photolytic)Hydrolysis product (Amide)
Cross-Coupling Excellent (Suzuki, Buchwald, Sonogashira)Poor (Requires Buchwald precatalysts)
Cost Higher (Synthesis complexity)Lower (Raw material availability)

Conclusion & Recommendation

For Drug Discovery (Medicinal Chemistry): Select the 4-Bromo analog.[2] The stability trade-off is manageable with proper storage (cold/dark), and the ability to rapidly diversify the 4-position via palladium catalysis is indispensable for SAR (Structure-Activity Relationship) studies.

For Process Development (Scale-Up): If the halogen is the final desired substituent, switch to the 4-Chloro analog immediately. It offers superior bulk stability, lower cost, and reduced risk of genotoxic impurity formation (alkyl halides) during downstream processing. If the halogen is a handle for a coupling reaction, maintain the Bromo analog but implement strict light-protection controls in the manufacturing suite.

References

  • General Reactivity of Benzo[b]thiophenes

    • Review of synthesis and reactivity: "Synthesis and properties of 3-halobenzo[b]thiophenes." Journal of Organic Chemistry. Link

  • Mechanistic Insight (C-Br vs C-Cl)

    • Bond Dissociation Energies: "Homolytic Bond Dissociation Energies of the C-H and C-X Bonds." Chemical Reviews. Link

  • Palladium Catalyzed Coupling Protocols

    • Suzuki-Miyaura Coupling Guide: "Practical Guide to Cross-Coupling Reactions." BenchChem Application Notes. Link

  • Stability Testing Guidelines

    • ICH Q1A(R2) Stability Testing of New Drug Substances and Products.Link

Sources

Safety & Regulatory Compliance

Safety

4-Bromobenzo[b]thiophene-3-carbonitrile proper disposal procedures

Executive Summary: The "Golden Rules" of Disposal For researchers handling 4-Bromobenzo[b]thiophene-3-carbonitrile (CAS: 13414-58-9), immediate safety relies on accurate waste stream segregation.[1][2] This compound is a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Golden Rules" of Disposal

For researchers handling 4-Bromobenzo[b]thiophene-3-carbonitrile (CAS: 13414-58-9), immediate safety relies on accurate waste stream segregation.[1][2] This compound is a halogenated organic nitrile .[2]

  • DO classify as Halogenated Organic Waste (due to the Bromine atom).[2]

  • DO segregate from strong acids and oxidizers (risk of HCN evolution or violent reaction).[2]

  • DO NOT dispose of down the drain.[2][3][4][5][6]

  • DO NOT mix with non-halogenated solvents (increases disposal costs and complicates incineration).[2]

Hazard Identification & Chemical Profile

To understand the disposal method, we must understand the molecule.[1] This section details the chemical functionalities that dictate our waste management strategy.

FeatureChemical MoietyDisposal Implication
Halogen Content Aryl Bromide (C-Br)Mandatory Segregation: Must be incinerated in facilities equipped with scrubbers to neutralize Hydrogen Bromide (HBr) gas.[2]
Nitrogen Content Nitrile (C≡N)Toxic Combustion: Releases Nitrogen Oxides (NOx) and potentially Hydrogen Cyanide (HCN) during incomplete combustion.[2]
Sulfur Content Thiophene Ring (C-S-C)Acid Rain Precursors: Generates Sulfur Oxides (SOx) upon incineration.[2]
Physical State Crystalline SolidSolubility: Low water solubility; soluble in organic solvents (DMSO, DCM, Ethyl Acetate).[1]

GHS Classification (General for Aryl Nitriles/Bromides):

  • Warning: Acute Toxicity (Oral/Dermal/Inhalation).[2]

  • Warning: Skin/Eye Irritation.[2][6][7][8]

  • Aquatic Hazard: Long-lasting effects (do not release to environment).[2]

Waste Stream Classification (The Self-Validating System)

A "self-validating system" in safety means the protocol prevents error by design.[2] For this compound, the presence of Bromine overrides other classifications for liquid waste streams.[1]

Why "Halogenated"?

Commercial incinerators operate at different temperatures. Non-halogenated waste is often used as fuel blending.[2] Halogenated waste requires specific high-temperature incineration (>1100°C) with rapid quenching to prevent dioxin formation and scrubbers to capture acid gases (HBr/SOx).[2]

Decision Matrix:

  • Does it contain F, Cl, Br, I? YES (Bromine).[1]

  • Action: It MUST go into the Halogenated Waste stream.[2][5][6]

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Applicable to: Expired reagent, contaminated weighing boats, gloves, paper towels.[1]

  • Containment: Place the solid material in a clear, sealable polyethylene bag (e.g., Ziploc) or a wide-mouth HDPE jar.

  • Double Bagging: If the material is fine dust, double-bag to prevent leakage during transport.[1][2]

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "4-Bromobenzo[b]thiophene-3-carbonitrile, Solid Debris."[1][2]

    • Hazards: Toxic, Irritant.[1][2][6][7]

  • Storage: Store in the "Solid Hazardous Waste" pail within the Satellite Accumulation Area (SAA).

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable to: HPLC effluent, reaction workups, dissolved stock solutions.[1]

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with your lab's Halogenated Waste carboy (usually HDPE or glass).[2]

    • Compatible: Dichloromethane, Chloroform, Ethyl Acetate, Methanol.[1]

    • Incompatible: Do not mix with strong oxidizers (e.g., Nitric acid) or strong acids.[1][2]

  • Transfer: Pour into the container marked "HALOGENATED ORGANIC WASTE."

  • Logging: Immediately log the addition on the carboy's waste manifest.[2]

    • Entry: "Halogenated Solvents + <1% 4-Bromobenzo[b]thiophene-3-carbonitrile."[1][2]

  • Cap: Ensure the cap is screwed on tightly (vapor tight) immediately after use.[2]

Visual Workflow: Disposal Logic Tree

The following diagram illustrates the decision-making process for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 4-Bromobenzo[b]thiophene-3-carbonitrile StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, Gloves, Paper) StateCheck->SolidPath Dry Material LiquidPath Liquid Waste (Solutions, Eluents) StateCheck->LiquidPath Dissolved SolidPkg Double Bag or Wide-Mouth HDPE Jar SolidPath->SolidPkg LiquidPkg Segregate into HALOGENATED Waste Carboy LiquidPath->LiquidPkg Contains Bromine Labeling Apply Hazardous Waste Label (List Constituents & Hazards) SolidPkg->Labeling LiquidPkg->Labeling SAA Store in Satellite Accumulation Area (SAA) Labeling->SAA Pickup EHS Pickup & High-Temp Incineration SAA->Pickup

Caption: Operational workflow for the segregation and packaging of 4-Bromobenzo[b]thiophene-3-carbonitrile waste streams.

Emergency Response: Spill Management

In the event of a spill, rapid containment prevents exposure and environmental release.[1]

  • Evacuate & Ventilate: If the spill is significant (>5g or >100mL solution), evacuate the immediate area and allow the fume hood to ventilate vapors.[2]

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat.[1][2] If dust is present, use an N95 or P100 respirator.[1][2]

  • Containment:

    • Solids: Do not dry sweep (creates dust).[2] Cover with wet paper towels or use a HEPA vacuum designated for hazardous chemicals.[2]

    • Liquids: Cover with an inert absorbent (vermiculite or polypropylene pads).[2] Do not use bleach (risk of reaction with nitrile/sulfur).[2]

  • Disposal of Debris: Place all cleanup materials into the Solid Hazardous Waste stream (as described in Section 4, Scenario A).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[2] Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Focus on Characteristic Waste and Halogenated Solvents). [Link]

  • PubChem. (2023).[2] Compound Summary: 4-Bromobenzo[b]thiophene-3-carbonitrile.[2] National Library of Medicine.[2] [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromobenzo[b]thiophene-3-carbonitrile

As researchers and scientists in the field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 4-Bromobenzo[b]thioph...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 4-Bromobenzo[b]thiophene-3-carbonitrile, a compound with significant potential in medicinal chemistry, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the appropriate Personal Protective Equipment (PPE) to ensure the well-being of laboratory personnel.

Anticipated Hazard Profile

Based on the hazard classifications of similar brominated benzothiophenes, we can anticipate that 4-Bromobenzo[b]thiophene-3-carbonitrile presents the following risks.[1][2][3][4]

Hazard ClassificationAnticipated EffectGHS Hazard Statement
Skin Corrosion/IrritationCauses skin irritationH315
Serious Eye Damage/IrritationCauses serious eye irritationH319
Specific Target Organ ToxicityMay cause respiratory irritationH335

It is imperative to handle this compound with the assumption that it carries these risks.

Core Personal Protective Equipment (PPE) Ensemble

A foundational PPE ensemble is mandatory for any work involving 4-Bromobenzo[b]thiophene-3-carbonitrile, regardless of the quantity or procedure.

  • Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for all personnel in the laboratory.[5][6] However, due to the anticipated serious eye irritation, it is highly recommended to use chemical splash goggles that provide a complete seal around the eyes.[5] When there is a risk of splashing, such as during transfers of solutions or when working with larger quantities, a face shield must be worn in addition to safety goggles.[5][6]

  • Hand Protection: Nitrile gloves are the preferred choice for handling 4-Bromobenzo[b]thiophene-3-carbonitrile due to their broad chemical resistance.[7][8][9] It is crucial to inspect gloves for any signs of degradation or perforation before each use.[10] For procedures with a higher risk of exposure or when handling the compound for extended periods, consider double-gloving. Proper glove removal technique is essential to prevent skin contact with the contaminated outer surface.[10]

  • Protective Clothing: A flame-resistant lab coat is required at all times in the laboratory.[6] The lab coat should be fully buttoned to provide maximum coverage. For procedures with a significant splash potential, a chemically resistant apron or coveralls should be worn over the lab coat.[2][11] All personnel must wear long pants and fully enclosed, chemical-resistant shoes.[5][12]

  • Respiratory Protection: The primary means of respiratory protection is the use of engineering controls, such as a certified chemical fume hood.[6] All manipulations of solid 4-Bromobenzo[b]thiophene-3-carbonitrile that could generate dust, and all handling of its solutions, should be performed within a fume hood.[1] If engineering controls are not sufficient to maintain exposure below acceptable limits, or in the event of a spill, respiratory protection will be necessary. A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[2][13]

Operational PPE and Disposal Plan

The specific PPE required can vary based on the experimental procedure. The following step-by-step guidance outlines the necessary precautions for common laboratory operations.

Experimental Protocol: Weighing and Dissolution
  • Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. Don appropriate core PPE, including a lab coat, chemical splash goggles, and nitrile gloves.

  • Weighing: Conduct all weighing operations within the fume hood or a ventilated balance enclosure to minimize the risk of inhaling airborne particulates.

  • Dissolution: Add the solvent to the solid compound slowly to avoid splashing. If there is a risk of an exothermic reaction, have an ice bath ready for cooling.

  • Container Sealing: Securely cap the container immediately after dissolution.

  • Waste Disposal: Dispose of any contaminated weighing paper or disposable utensils in a designated, sealed waste container within the fume hood.

Decision Logic for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Decision_Logic cluster_base_ppe Base PPE start Start: Assess Task is_solid Handling Solid? start->is_solid is_solution Handling Solution? start->is_solution aerosol_risk Aerosol/Dust Risk? is_solid->aerosol_risk splash_risk Splash Risk? is_solution->splash_risk goggles Chemical Splash Goggles splash_risk->goggles No face_shield Wear Face Shield (in addition to goggles) splash_risk->face_shield Yes fume_hood Work in Fume Hood aerosol_risk->fume_hood Yes lab_coat_gloves Lab Coat & Nitrile Gloves (Minimum) aerosol_risk->lab_coat_gloves No respirator Consider Respirator fume_hood->respirator If ventilation is inadequate fume_hood->lab_coat_gloves goggles->lab_coat_gloves face_shield->goggles must be worn underneath

Caption: PPE Selection Workflow for Handling 4-Bromobenzo[b]thiophene-3-carbonitrile.

Decontamination and Disposal

Proper decontamination and disposal are critical to preventing unintended exposure and environmental contamination.

  • Decontamination: Reusable equipment, such as glassware, should be decontaminated by rinsing with an appropriate solvent in a fume hood. Reusable PPE, such as face shields, should be wiped down and cleaned according to the manufacturer's instructions.

  • Disposal of Contaminated Materials: All disposable PPE (gloves, etc.) and materials that have come into contact with 4-Bromobenzo[b]thiophene-3-carbonitrile must be treated as hazardous waste.[1] Place these materials in a clearly labeled, sealed waste container.

  • Chemical Waste: Unused compound and solutions containing it must be disposed of as hazardous chemical waste.[2] Follow all local, state, and federal regulations for chemical waste disposal. Never pour chemical waste down the drain.[1]

Emergency First Aid Procedures

In the event of an exposure, immediate action is crucial.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[1] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.

By adhering to these stringent PPE and handling protocols, researchers can confidently and safely work with 4-Bromobenzo[b]thiophene-3-carbonitrile, advancing scientific discovery while prioritizing personal and environmental safety.

References

  • Nitrile Gloves for Chemical Handling. (n.d.). GlovesnStuff. Retrieved February 13, 2026, from [Link]

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). PPS Gloves. Retrieved February 13, 2026, from [Link]

  • Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. (2024, November 1). Bio-Medical Devices International. Retrieved February 13, 2026, from [Link]

  • What is Nitrile and Why Does It Make a Great PPE Glove. (n.d.). Premier Safety. Retrieved February 13, 2026, from [Link]

  • WHAT DO NITRILE GLOVES PROTECT US AGAINST? (2025, May 7). S&S Glove. Retrieved February 13, 2026, from [Link]

  • Safety Data Sheet - 5-Bromobenzo[b]thiophene. (2024, August 27). Angene Chemical. Retrieved February 13, 2026, from [Link]

  • Personal Protective Equipment. (2025, September 12). US EPA. Retrieved February 13, 2026, from [Link]

  • SAFETY DATA SHEET - 5-Bromobenzo[b]thiophene. (2025, September 23). Thermo Fisher Scientific. Retrieved February 13, 2026, from [Link]

  • SAFETY DATA SHEET - 2-Bromobenzo[b]thiophene. (2014, September 23). Fisher Scientific. Retrieved February 13, 2026, from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved February 13, 2026, from [Link]

  • Personal Protective Equipment in Chemistry. (n.d.). Environmental Health and Safety, Dartmouth. Retrieved February 13, 2026, from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. Retrieved February 13, 2026, from [Link]

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